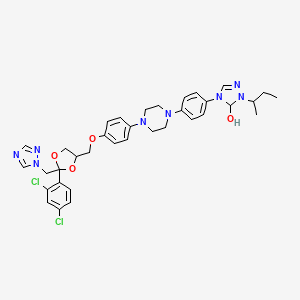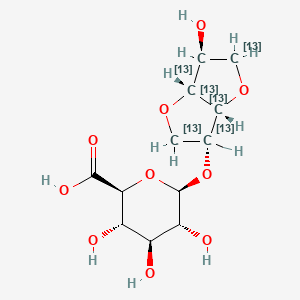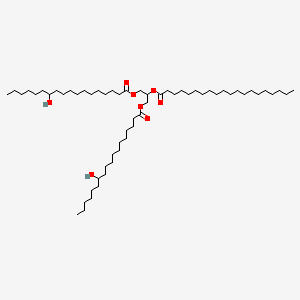
Di(12-hydroxystearoyl)-arachidoyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(12-hydroxystearoyl)-arachidoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one arachidic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di(12-hydroxystearoyl)-arachidoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and arachidic acid. This process requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzymes or lipases can also enhance the efficiency and selectivity of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Di(12-hydroxystearoyl)-arachidoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the hydroxyl groups in the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce any double bonds present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of ester or ether derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Di(12-hydroxystearoyl)-arachidoyl-glycerol is used as a building block for synthesizing more complex lipid molecules and studying lipid metabolism.
Biology: In biological research, this compound is utilized to investigate cell membrane structure and function, as well as to study the role of lipids in cellular processes.
Industry: In the cosmetic industry, this compound is used in the formulation of skincare products for its moisturizing and emollient properties.
Mécanisme D'action
The mechanism by which Di(12-hydroxystearoyl)-arachidoyl-glycerol exerts its effects involves its interaction with cell membranes and lipid bilayers. It can modulate membrane fluidity and permeability, thereby influencing cellular processes such as signaling and transport. The molecular targets and pathways involved include membrane-associated proteins and enzymes that regulate lipid metabolism.
Comparaison Avec Des Composés Similaires
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar structure but with stearic acid instead of arachidic acid.
Triacylglycerols: General class of glycerol esters with varying fatty acid compositions.
Uniqueness: Di(12-hydroxystearoyl)-arachidoyl-glycerol is unique due to its specific combination of hydroxylated and non-hydroxylated fatty acids, which imparts distinct physicochemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C59H114O8 |
|---|---|
Poids moléculaire |
951.5 g/mol |
Nom IUPAC |
1,3-bis(12-hydroxyoctadecanoyloxy)propan-2-yl icosanoate |
InChI |
InChI=1S/C59H114O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-23-32-37-44-51-59(64)67-56(52-65-57(62)49-42-35-30-26-24-28-33-40-47-54(60)45-38-11-8-5-2)53-66-58(63)50-43-36-31-27-25-29-34-41-48-55(61)46-39-12-9-6-3/h54-56,60-61H,4-53H2,1-3H3 |
Clé InChI |
CKSJJYNQKHBSOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



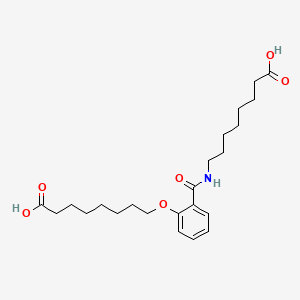

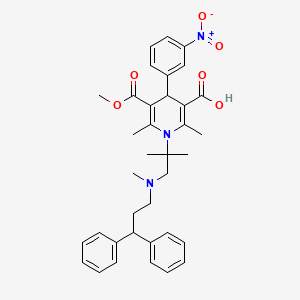
![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)
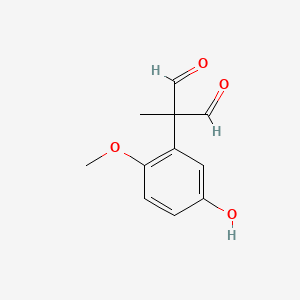
![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)
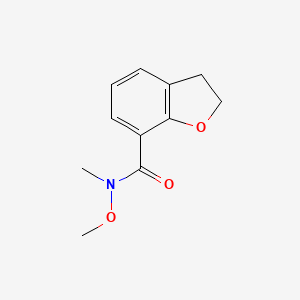
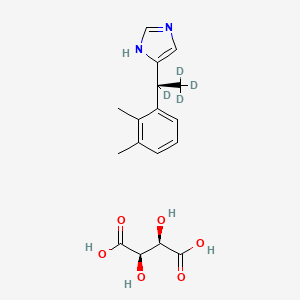
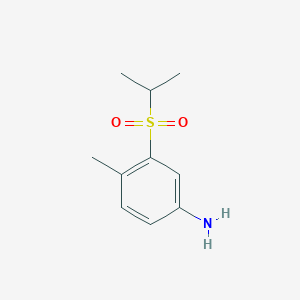
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)
